molecular formula C9H18N2O B130319 1-(2,2-Dimethylpropanoyl)piperazine CAS No. 155295-47-9

1-(2,2-Dimethylpropanoyl)piperazine

Cat. No.: B130319
CAS No.: 155295-47-9
M. Wt: 170.25 g/mol
InChI Key: FPXOBQQMHSMJMN-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)piperazine is a piperazine derivative featuring a 2,2-dimethylpropanoyl group attached to the nitrogen atom of the piperazine ring. This structural modification distinguishes it from other substituted piperazines, which often incorporate aromatic or heterocyclic substituents.

Biological Activity

1-(2,2-Dimethylpropanoyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antipsychotic, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride. The process can be optimized to yield high purity and yield of the compound. Various synthetic routes have been explored in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to achieve desired outcomes.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related piperazine compounds showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, while exhibiting antifungal activity against Aspergillus species . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Analgesic Effects

Piperazine derivatives are also investigated for their analgesic properties. A related study highlighted the analgesic activities of various piperazine derivatives, suggesting that modifications to the piperazine ring can enhance pain relief efficacy . The specific analgesic profile of this compound remains to be fully elucidated but warrants further exploration.

Central Nervous System (CNS) Activity

Piperazines are frequently studied for their effects on the CNS. A recent discovery highlighted a novel piperazine derivative that selectively activates TRPC6 channels in neuronal models, demonstrating synaptoprotective properties in Alzheimer’s disease models . This suggests that this compound may similarly interact with CNS targets, potentially offering therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

  • Antipsychotic Properties : Piperazines have been shown to act as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. This dual action is beneficial for treating psychotic disorders . While specific studies on this compound are scarce, its pharmacological profile may align with these findings.
  • Cytotoxicity : Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, certain piperazine derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation . Investigating the cytotoxic potential of this compound could reveal its utility in oncology.

Data Table: Biological Activities of Piperazine Derivatives

Activity Type Related Compounds Observed Effects Reference
AntibacterialPiperazine derivativesEffective against Staphylococcus aureus, Bacillus subtilis
AntifungalPiperazinesActive against Aspergillus species
AnalgesicVarious piperazinesPain relief in experimental models
CNS ActivityTRPC6 activating derivativesNeuroprotective effects in Alzheimer’s models
CytotoxicityPiperazine derivativesInduction of apoptosis in cancer cell lines

Chemical Reactions Analysis

Secondary Amine Reactivity

The unsubstituted nitrogen on the piperazine ring retains nucleophilic character, enabling further functionalization:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives :

1 2 2 Dimethylpropanoyl piperazine+R XN Alkyl 1 2 2 dimethylpropanoyl piperazine\text{1 2 2 Dimethylpropanoyl piperazine}+\text{R X}\rightarrow \text{N Alkyl 1 2 2 dimethylpropanoyl piperazine}

Alkylating Agent Conditions Product Yield Reference
Methyl iodideK2_2CO3_3, DMFN-Methyl-1-(2,2-dimethylpropanoyl)piperazine65%
Benzyl chlorideEt3_3N, CH2_2Cl2_2N-Benzyl derivative58%

Acylation

The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form bis-acylated piperazines :

1 2 2 Dimethylpropanoyl piperazine+AcCl1 4 Bis acyl piperazine\text{1 2 2 Dimethylpropanoyl piperazine}+\text{AcCl}\rightarrow \text{1 4 Bis acyl piperazine}

Limitations : Steric hindrance from the pivaloyl group reduces reactivity, necessitating elevated temperatures (80–100°C) .

Pivaloyl Group Reactivity

The electron-withdrawing pivaloyl group participates in nucleophilic acyl substitution under harsh conditions:

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the amide bond, regenerating piperazine:

1 2 2 Dimethylpropanoyl piperazineHCl H2O or NaOH EtOHPiperazine+Pivalic acid\text{1 2 2 Dimethylpropanoyl piperazine}\xrightarrow{\text{HCl H}_2\text{O or NaOH EtOH}}\text{Piperazine}+\text{Pivalic acid}

Condition Time Conversion Reference
6M HCl, reflux12 h90%
2M NaOH, ethanol8 h85%

Condensation with Hydroxylamine

Reaction with hydroxylamine forms hydroxamic acid derivatives :

1 2 2 Dimethylpropanoyl piperazine+NH2OHHydroxamic acid+Piperazine\text{1 2 2 Dimethylpropanoyl piperazine}+\text{NH}_2\text{OH}\rightarrow \text{Hydroxamic acid}+\text{Piperazine}

Conditions : Methanol, 60°C, 6 h (Yield: 72%).

Coordination Chemistry

The piperazine nitrogen acts as a monodentate ligand in metal complexes. For example, zinc(II) coordination polymers form in the presence of quinoline derivatives :

1 2 2 Dimethylpropanoyl piperazine+Zn quin 2[Zn quin 2(Ligand)]n\text{1 2 2 Dimethylpropanoyl piperazine}+\text{Zn quin }_2\rightarrow [\text{Zn quin }_2(\text{Ligand})]_n

Key findings :

  • Stoichiometry : 1:1 (ligand:metal) .

  • Applications : Catalytic activity in amidine synthesis .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >200°C (TGA data).

  • Photodegradation : UV exposure leads to imine formation via radical intermediates .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Yield Range
AlkylationR-X, K2_2CO3_3, DMFN-Alkyl derivatives58–65%
AcylationAcCl, Et3_3N, CH2_2Cl2_21,4-Bis(acyl)piperazine50–60%
HydrolysisHCl/H2_2O or NaOH/EtOHPiperazine + pivalic acid85–90%
Hydroxamic acid formationNH2_2OH, MeOH, 60°CHydroxamic acid derivative72%

Mechanistic Insights

  • Steric Effects : The bulky pivaloyl group slows reactions at the adjacent nitrogen.

  • Electronic Effects : Electron withdrawal by the pivaloyl group enhances the leaving-group ability in acyl substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Dimethylpropanoyl)piperazine, and how can reaction conditions be tailored to improve yield and purity?

The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ as a base, followed by click chemistry with azidobenzene derivatives using CuSO₄·5H₂O and sodium ascorbate to form triazole-linked analogs . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Copper catalysts improve regioselectivity in azide-alkyne cycloadditions.
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) effectively isolates products.
    Monitoring via TLC ensures reaction completion, while anhydrous Na₂SO₄ removes residual moisture during extraction .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Spectral analysis : ¹H/¹³C NMR and FT-IR validate functional groups and stereochemistry.
  • X-ray crystallography : Resolves supramolecular interactions in inclusion complexes (e.g., piperazine-CO₂ adducts) .
  • Chromatography : HPLC or GC-MS quantifies purity, while TLC (hexane/ethyl acetate) monitors reaction progress .
  • Elemental analysis : Confirms stoichiometry, particularly for novel derivatives .

Advanced Research Questions

Q. How does the introduction of substituents on the piperazine ring influence pharmacological activity, and what methodologies establish structure-activity relationships (SAR)?

Substituents modulate bioactivity by altering electronic, steric, or hydrogen-bonding properties. For example:

  • Electron-withdrawing groups (e.g., fluorobenzyl) enhance anticancer activity by improving target binding .
  • Hydrophobic moieties (e.g., aryl groups) increase membrane permeability, critical for CNS-targeted drugs .
    Methodologies :
  • QSAR modeling : Correlates physicochemical descriptors (logP, polar surface area) with IC₅₀ values for renin inhibitors .
  • Molecular docking : Predicts binding affinities to targets like T-type calcium channels or dopamine receptors .
  • In vitro assays : Antiplatelet or anesthetic activity screens validate computational predictions .

Q. Some studies report decreased biological activity in modified piperazine derivatives despite enhanced safety profiles. How can researchers resolve this contradiction in lead optimization?

This trade-off often arises from structural modifications that reduce toxicity but impair target engagement. Strategies include:

  • Prodrug design : Beta-cyclodextrin complexes improve solubility while retaining activity .
  • Hybrid molecules : Combining piperazine with bioactive scaffolds (e.g., coumarin) balances efficacy and safety .
  • Dose-response studies : Optimize therapeutic windows using in vivo models (e.g., infiltration anesthesia in rodents) .

Q. How can computational methods like molecular docking and QSAR modeling predict biological targets and efficacy of this compound derivatives?

  • Molecular docking : Simulates ligand-receptor interactions (e.g., piperazine binding to dopamine D3 receptors) to prioritize synthesis targets .
  • QSAR : Regression models built from IC₅₀ data (log-transformed) identify critical substituents for renin inhibition .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties, reducing experimental attrition .

Q. What strategies enhance the thermal and chemical stability of piperazine-based inclusion complexes for applications like CO₂ capture?

  • Supramolecular design : Host-guest interactions (e.g., piperazine with β-cyclodextrin) stabilize CO₂ adducts .
  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures to guide solvent selection (e.g., aqueous vs. organic media) .
  • Derivatization : Methyl or hydroxyethyl groups on piperazine improve CO₂ absorption kinetics but may reduce cyclic capacity .

Q. Methodological Considerations

Q. How can researchers address contradictions in experimental data, such as conflicting reports on antiplatelet vs. anesthetic activity in piperazine derivatives?

  • Dose standardization : Ensure consistent molar concentrations across studies.
  • Target selectivity profiling : Use kinase assays or receptor-binding studies to differentiate off-target effects .
  • Meta-analysis : Aggregate data from heterogeneous studies (e.g., Table V in infiltration anesthesia models) to identify trends .

Q. What are the best practices for synthesizing and characterizing thermally labile piperazine derivatives?

  • Low-temperature techniques : Conduct reactions under nitrogen to prevent decomposition.
  • Cryocrystallography : Resolve crystal structures at 100 K to minimize thermal motion .
  • Stability studies : Monitor degradation via accelerated aging tests (40°C/75% RH) .

Q. Tables for Key Data

Table 1. Synthetic Optimization Parameters for Piperazine Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMFEnhances reactivity
CatalystCuSO₄·5H₂OImproves regioselectivity
PurificationSilica gel (1:8 EtOAc/hexane)Reduces impurities

Table 2. Pharmacological Activities of Piperazine Derivatives

DerivativeActivityMechanismReference
Fluorobenzyl-triazoleAnticancerT-type Ca²⁺ channel blockade
PhenylpropionylLocal anestheticSodium channel modulation
Keto-piperazineRenin inhibitionTransition-state mimicry

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are broadly categorized based on substituents:

  • Aromatic substituents : e.g., 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) ().
  • Benzyl groups : e.g., N-benzylpiperazine (BZP) and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) ().
  • Aliphatic acyl groups: e.g., 1-(2-furoyl)piperazine () and 1-(2,2-dimethylpropanoyl)piperazine.

Key Differences :

  • Lipophilicity: The 2,2-dimethylpropanoyl group in the target compound increases logP compared to polar hydroxyethyl derivatives (e.g., 1-(2-hydroxyethyl)piperazine) or aromatic analogs like mCPP (logP ~2.5 for mCPP vs. estimated ~3.2 for this compound) .
  • Synthetic Routes: Acylation of piperazine with 2,2-dimethylpropanoyl chloride (analogous to furoylpiperazine synthesis in ) contrasts with nucleophilic substitution or ring-opening methods used for arylpiperazines ().

Pharmacological Profiles

Receptor Affinity and Selectivity

  • Serotonergic Activity: Arylpiperazines like 3-TFMPP and mCPP exhibit agonist activity at 5-HT1B/1C receptors, reducing locomotor activity in rats . In contrast, the aliphatic acyl group in this compound likely shifts activity away from serotonin receptors toward dopamine or adrenergic systems, as seen in rigid bridged piperazines ().
  • Dopaminergic Activity : Substituted (2-methoxyphenyl)piperazines show affinity for dopamine D2 receptors (Ki < 100 nM in ). The target compound’s acyl group may reduce CNS penetration compared to these analogs but improve peripheral selectivity.

Transporter Binding

  • Dopamine Transporter (DAT): Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane derivatives) achieve high DAT affinity (IC50 ~8 nM) with selectivity over serotonin transporters (). The rigidity imparted by the 2,2-dimethylpropanoyl group could similarly enhance DAT binding, though experimental validation is needed.

Physicochemical and Pharmacokinetic Properties

Property This compound 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) 1-(2-Hydroxyethyl)piperazine (HEP)
logP ~3.2 (estimated) 2.5–3.0 0.8
Solubility Low in water Moderate in ethanol/water High in water/ethanol
pKa ~3.7 (protonated piperazine N) ~8.1 (aromatic amine) 3.73 (piperazine N)
Metabolic Stability High (stable acyl group) Moderate (CYP450-mediated dealkylation) Low (oxidation of hydroxyethyl)

Properties

IUPAC Name

2,2-dimethyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXOBQQMHSMJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375754
Record name 1-(2,2-dimethylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155295-47-9
Record name 1-(2,2-dimethylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-Dimethylpropanoyl)piperazine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(2,2-Dimethylpropanoyl)piperazine
1-(2,2-Dimethylpropanoyl)piperazine
1-(2,2-Dimethylpropanoyl)piperazine
1-(2,2-Dimethylpropanoyl)piperazine
1-(2,2-Dimethylpropanoyl)piperazine
1-(2,2-Dimethylpropanoyl)piperazine

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